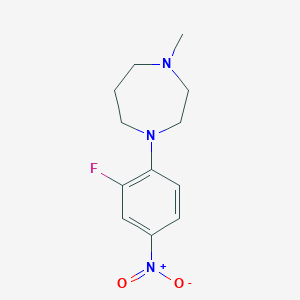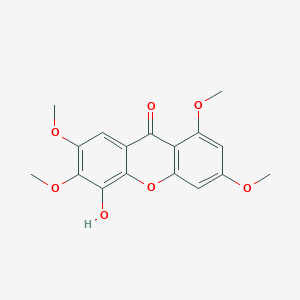![molecular formula C17H20N2 B12596647 (3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine CAS No. 874647-23-1](/img/structure/B12596647.png)
(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-([1,1’-Bifenil]-4-il)-3-metilpiperazina es un compuesto quiral que presenta un anillo de piperazina sustituido con un grupo bifenilo y un grupo metilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3R)-1-([1,1’-Bifenil]-4-il)-3-metilpiperazina generalmente implica los siguientes pasos:
Formación del grupo bifenilo: El grupo bifenilo se puede sintetizar mediante una reacción de acoplamiento de Suzuki, donde un benceno halogenado reacciona con un derivado de ácido bórico en presencia de un catalizador de paladio.
Formación del anillo de piperazina: El anillo de piperazina se puede formar haciendo reaccionar etilendiamina con un dihaloalcano adecuado en condiciones básicas.
Acoplamiento final: El grupo bifenilo se acopla luego al anillo de piperazina mediante una reacción de sustitución nucleofílica, donde el haluro de bifenilo reacciona con el derivado de piperazina.
Métodos de producción industrial
En un entorno industrial, la producción de (3R)-1-([1,1’-Bifenil]-4-il)-3-metilpiperazina puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados para la adición de reactivos y el aislamiento del producto puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(3R)-1-([1,1’-Bifenil]-4-il)-3-metilpiperazina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los N-óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para reducir cualquier doble enlace o grupo funcional.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidruro de sodio.
Productos principales
Oxidación: N-óxidos del anillo de piperazina.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados N-alquilo o N-acilo.
Aplicaciones Científicas De Investigación
(3R)-1-([1,1’-Bifenil]-4-il)-3-metilpiperazina tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Biología: El compuesto se puede utilizar en el estudio de las interacciones receptor-ligando debido a su similitud estructural con moléculas biológicamente activas.
Ciencia de materiales: Se emplea en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Industria: El compuesto se utiliza en la síntesis de productos químicos especiales e intermediarios para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (3R)-1-([1,1’-Bifenil]-4-il)-3-metilpiperazina implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El grupo bifenilo proporciona interacciones hidrofóbicas, mientras que el anillo de piperazina puede formar enlaces de hidrógeno o interacciones iónicas con el objetivo. Estas interacciones pueden modular la actividad del objetivo, lo que lleva al efecto biológico o químico deseado.
Comparación Con Compuestos Similares
Compuestos similares
(3R)-1-([1,1’-Bifenil]-4-il)-3-etilpiperazina: Estructura similar con un grupo etilo en lugar de un grupo metilo.
(3R)-1-([1,1’-Bifenil]-4-il)-3-fenilpiperazina: Contiene un grupo fenilo en lugar de un grupo metilo.
(3R)-1-([1,1’-Bifenil]-4-il)-3-metilpirrolidina: Estructura similar pero con un anillo de pirrolidina en lugar de un anillo de piperazina.
Unicidad
La singularidad de (3R)-1-([1,1’-Bifenil]-4-il)-3-metilpiperazina radica en su combinación específica del grupo bifenilo y el anillo de piperazina quiral, lo que confiere propiedades químicas y biológicas distintas. Esta combinación permite interacciones selectivas con objetivos moleculares, lo que la convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
874647-23-1 |
|---|---|
Fórmula molecular |
C17H20N2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
(3R)-3-methyl-1-(4-phenylphenyl)piperazine |
InChI |
InChI=1S/C17H20N2/c1-14-13-19(12-11-18-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3/t14-/m1/s1 |
Clave InChI |
YTEMVIAYFUTOHP-CQSZACIVSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine](/img/structure/B12596566.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-, (3R)-](/img/structure/B12596569.png)
![{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol](/img/structure/B12596570.png)
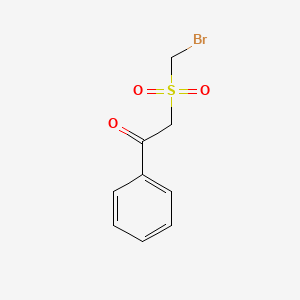
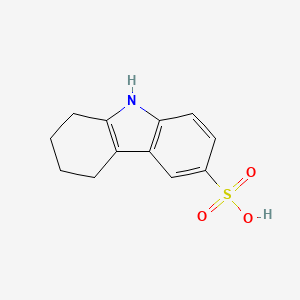
![Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12596598.png)
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
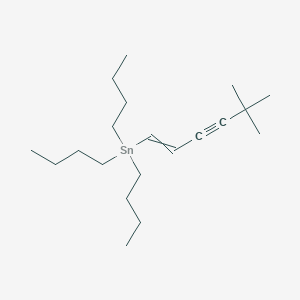
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)
![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)
